4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine
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Overview
Description
4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable target for scientific research and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine moiety or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing cytotoxic activities against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine involves the inhibition of specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound disrupts the cell cycle and induces apoptosis in cancer cells. The pyrazolo[3,4-d]pyrimidine scaffold is crucial for its activity, as it facilitates interactions with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which can enhance their biological activity
Uniqueness
4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine is unique due to the presence of the morpholine moiety, which can improve its solubility and pharmacokinetic properties. Additionally, the 3-methylphenyl group enhances its binding affinity to molecular targets, making it a potent inhibitor .
Properties
Molecular Formula |
C16H17N5O |
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Molecular Weight |
295.34 g/mol |
IUPAC Name |
4-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C16H17N5O/c1-12-3-2-4-13(9-12)21-16-14(10-19-21)15(17-11-18-16)20-5-7-22-8-6-20/h2-4,9-11H,5-8H2,1H3 |
InChI Key |
MSVZBRIGZKVLLO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCOCC4 |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCOCC4 |
Origin of Product |
United States |
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